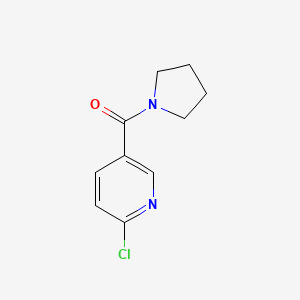

2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(6-chloropyridin-3-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c11-9-4-3-8(7-12-9)10(14)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLCWRTHBRZQKJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357655 | |

| Record name | (6-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64614-47-7 | |

| Record name | (6-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Core Properties and Synthetic Versatility of 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine: A Key Intermediate in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridine scaffolds are fundamental building blocks in modern drug discovery, prized for their ability to impart favorable pharmacokinetic properties and engage in specific, high-affinity interactions with biological targets. Within this class, 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine emerges as a particularly valuable and versatile intermediate. This technical guide provides an in-depth analysis of its core physicochemical properties, a robust and reproducible synthetic protocol, detailed spectroscopic characterization, and a discussion of its chemical reactivity. Furthermore, we explore its strategic application in the synthesis of advanced bioactive molecules, underscoring its significance for professionals in medicinal chemistry and pharmaceutical development.

Introduction: Strategic Importance in Drug Design

This compound is a bifunctional organic molecule that strategically combines three key pharmacophoric elements: a 2-chloropyridine ring, a C5-linked amide, and a pyrrolidine moiety. The pyridine ring is a common feature in numerous approved drugs, often serving as a bioisostere for a phenyl ring but with the added advantage of a nitrogen atom that can act as a hydrogen bond acceptor and improve aqueous solubility[1].

The specific substitution pattern of this molecule is critical to its utility:

-

The 2-Chloro Substituent: This group serves as an efficient chemical handle for introducing further molecular complexity. It is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide array of nucleophiles (e.g., amines, alcohols, thiols) to build out the final molecule.

-

The 5-(pyrrolidin-1-ylcarbonyl) Group: This amide linkage provides a rigid, planar unit that can participate in hydrogen bonding. The pyrrolidine ring itself is a highly sought-after feature in medicinal chemistry. Its saturated, non-planar structure provides three-dimensionality, which can enhance binding affinity and selectivity by enabling better exploration of the target's binding pocket. The pyrrolidine scaffold is a privileged structure found in numerous biologically active compounds[2][3].

This unique combination of features makes this compound an ideal starting point for constructing libraries of compounds aimed at various biological targets, most notably ion channels like the nicotinic acetylcholine receptors (nAChRs)[4].

Physicochemical and Safety Profile

A comprehensive understanding of a compound's physical properties and safety requirements is a prerequisite for its effective use in a research setting.

Core Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source/Method |

| IUPAC Name | (6-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone | IUPAC Nomenclature |

| Molecular Formula | C₁₀H₁₁ClN₂O | Calculated |

| Molecular Weight | 210.66 g/mol | Calculated |

| CAS Number | Not explicitly found; may not be assigned. | - |

| Appearance | Expected to be an off-white to pale yellow solid. | Analogy |

| Melting Point | Not experimentally determined in searched literature. | - |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, Methanol). | Analogy |

Safety and Handling

-

Hazard Statements: Assumed to be harmful if swallowed (Acute Toxicity, Oral), cause skin irritation, and cause serious eye irritation.

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Synthesis and Mechanistic Pathway

The most direct and logical synthesis of this compound involves the amidation of a 6-chloronicotinic acid derivative. This is a standard and highly reliable transformation in organic synthesis. The overall workflow is depicted below.

Caption: General workflow for the synthesis of the target compound.

Causality in Experimental Design

The choice of a two-step protocol involving the activation of the carboxylic acid is deliberate. Direct amidation of a carboxylic acid requires high temperatures, which can lead to side reactions and degradation. Converting the carboxylic acid to a more reactive acyl chloride allows the subsequent amide coupling reaction to proceed rapidly and cleanly at or below room temperature, leading to higher purity and yield. Thionyl chloride (SOCl₂) is an excellent choice for this activation because the byproducts (SO₂ and HCl) are gaseous and easily removed.

Step-by-Step Laboratory Protocol

This protocol is a representative procedure based on standard amide coupling methodologies.

PART A: Activation of 6-Chloronicotinic Acid

-

Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinic acid (1.58 g, 10 mmol).

-

Reagent Addition: Place the flask under an inert atmosphere (N₂ or Argon). Add thionyl chloride (SOCl₂) (2.2 mL, 30 mmol, 3 eq.) via syringe.

-

Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Workup: Allow the reaction to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 6-chloronicotinoyl chloride is a solid and can be used directly in the next step without further purification.

PART B: Amide Coupling with Pyrrolidine

-

Setup: In a separate 250 mL flask, dissolve the crude 6-chloronicotinoyl chloride in anhydrous dichloromethane (DCM, 50 mL) under an inert atmosphere. Cool the solution to 0 °C using an ice bath.

-

Nucleophile Addition: In a separate beaker, prepare a solution of pyrrolidine (1.26 mL, 15 mmol, 1.5 eq.) and a non-nucleophilic base such as triethylamine (TEA) (2.8 mL, 20 mmol, 2 eq.) in 20 mL of anhydrous DCM. The base is crucial to neutralize the HCl byproduct of the reaction.

-

Reaction: Add the pyrrolidine/TEA solution dropwise to the stirred acyl chloride solution at 0 °C over 15-20 minutes.

-

Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Purification:

-

Quench the reaction by adding 50 mL of water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the product by flash column chromatography on silica gel.

-

Spectroscopic Characterization (Predicted)

No experimental spectra were found in the searched literature. The following analysis is based on established principles of NMR and IR spectroscopy for analogous structures[3][7][8].

¹H NMR Spectroscopy

-

Pyridine Protons (Aromatic Region, δ 7.5-8.8 ppm): Three distinct signals are expected.

-

H6: Expected to be the most downfield proton (δ ~8.6-8.8 ppm) due to its proximity to the electronegative nitrogen and the carbonyl group's deshielding effect. It should appear as a doublet.

-

H4: Expected around δ ~7.8-8.0 ppm, appearing as a doublet of doublets.

-

H3: Expected to be the most upfield of the pyridine protons (δ ~7.4-7.6 ppm), appearing as a doublet.

-

-

Pyrrolidine Protons (Aliphatic Region, δ 1.8-3.8 ppm):

-

CH₂-N-C=O (α-protons): Two distinct triplets are expected around δ ~3.4-3.7 ppm due to hindered rotation around the C-N amide bond.

-

CH₂-CH₂ (β-protons): A multiplet is expected further upfield, around δ ~1.8-2.1 ppm.

-

¹³C NMR Spectroscopy

-

Carbonyl Carbon (C=O): A characteristic signal in the downfield region, δ ~165-170 ppm.

-

Pyridine Carbons:

-

C2 (bearing Cl): δ ~150-152 ppm.

-

C6: δ ~148-150 ppm.

-

C4: δ ~137-139 ppm.

-

C5: δ ~130-132 ppm.

-

C3: δ ~124-126 ppm.

-

-

Pyrrolidine Carbons:

-

α-Carbons: δ ~45-49 ppm.

-

β-Carbons: δ ~24-27 ppm.

-

IR Spectroscopy

-

C=O Stretch (Amide I band): A strong, sharp absorption band is expected in the range of 1630-1660 cm⁻¹.

-

C-N Stretch: A band around 1400-1450 cm⁻¹.

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretch: A signal in the fingerprint region, typically around 600-800 cm⁻¹.

Chemical Reactivity and Synthetic Utility

The primary utility of this compound lies in its predictable reactivity at the C2 position of the pyridine ring.

Caption: Major synthetic transformations of the 2-chloro position.

The electron-withdrawing nature of both the ring nitrogen and the C5-amide group makes the pyridine ring electron-deficient. This electronic property significantly activates the C2 position (and C6) towards nucleophilic attack, making SNAr reactions highly efficient.

Furthermore, the chloro group is an excellent participant in palladium-catalyzed cross-coupling reactions. This opens up a vast chemical space for drug development:

-

Suzuki Coupling: Reaction with boronic acids or esters allows for the formation of C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.

-

Buchwald-Hartwig Amination: This powerful reaction facilitates the formation of C-N bonds, coupling the pyridine core with a diverse range of primary or secondary amines.

-

Sonogashira Coupling: Formation of C-C triple bonds by coupling with terminal alkynes.

Applications in Drug Discovery: A Scaffold for nAChR Ligands

The structural motif present in this compound is highly relevant to the development of ligands for nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.

Research has shown that molecules containing a 2-substituted-5-(pyrrolidinyl-containing)pyridine core can exhibit high affinity and selectivity for nAChR subtypes[4][9]. For example, analogs have been developed as potential imaging agents for Positron Emission Tomography (PET) to visualize nAChRs in the brain, which is a critical tool for diagnosing disease and monitoring therapeutic response[10].

By using this compound as a starting material, medicinal chemists can rapidly synthesize a library of novel compounds. By varying the nucleophile used to displace the C2-chloride, researchers can systematically probe the structure-activity relationship (SAR) at the receptor binding site, optimizing for potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a high-value synthetic intermediate with significant potential in drug discovery and development. Its well-defined sites of reactivity, particularly the synthetically versatile 2-chloro position, allow for its use as a foundational scaffold in the construction of complex molecular architectures. The incorporation of the pharmacologically relevant pyrrolidine moiety further enhances its appeal. This guide provides the core technical knowledge—from synthesis and handling to reactivity and application—required for researchers to effectively leverage this powerful building block in their pursuit of novel therapeutic agents.

References

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-クロロ-5-(トリフルオロメチル)ピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. spectrabase.com [spectrabase.com]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. researchgate.net [researchgate.net]

"2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine" CAS number and structure

An In-depth Technical Guide to (6-Chloropyridin-3-yl)(piperidin-1-yl)methanone

Editorial Note: Publicly available, in-depth technical data for "2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine" is limited. This guide focuses on the well-documented and structurally analogous compound, 2-Chloro-5-(piperidin-1-ylcarbonyl)pyridine (CAS: 64614-48-8). This analog features a six-membered piperidine ring instead of a five-membered pyrrolidine ring. The principles of synthesis, reactivity, and application discussed herein are directly transferable and provide a robust technical foundation for researchers in the field.

Compound Identification and Overview

2-Chloro-5-(piperidin-1-ylcarbonyl)pyridine is a bifunctional chemical intermediate of significant interest in medicinal chemistry and process development. It incorporates two key structural motifs: a 2-chloropyridine ring and a piperidine amide. The 2-chloro substituent serves as a versatile synthetic handle, primarily for nucleophilic aromatic substitution (SNAr) reactions, while the piperidine amide moiety allows for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability in derivative molecules. These features make it a valuable building block for constructing complex molecular architectures, particularly in the agrochemical and pharmaceutical industries.[1]

(Image generated for illustrative purposes)

| Identifier | Value |

| Compound Name | 2-Chloro-5-(piperidin-1-ylcarbonyl)pyridine |

| CAS Number | 64614-48-8[2][3] |

| Molecular Formula | C₁₁H₁₃ClN₂O[2][4] |

| Molecular Weight | 224.69 g/mol [2][4] |

| IUPAC Name | (6-Chloropyridin-3-yl)(piperidin-1-yl)methanone[4] |

| Synonyms | 1-(6-chloro-nicotinoyl)-piperidine; 6-chloronicotinic acid piperidide[2][5] |

Synthesis and Mechanism

The most direct and common synthesis of this compound is achieved through the amide coupling of 6-chloronicotinic acid with piperidine. This transformation is a cornerstone of organic synthesis and relies on the activation of the carboxylic acid group to facilitate nucleophilic attack by the secondary amine of piperidine.

Causality of Experimental Choices: The carboxylic acid itself is not sufficiently electrophilic to react with piperidine under standard conditions. Therefore, it must be converted into a more reactive species. The choice of activating agent dictates the reaction conditions.

-

Acid Chloride Formation: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a classic, cost-effective method. It creates a highly reactive acyl chloride intermediate. This method is robust but can be sensitive to moisture and may not be suitable for substrates with acid-labile functional groups. A tertiary amine base like triethylamine is typically added to neutralize the HCl byproduct generated during the subsequent amidation.

-

Peptide Coupling Reagents: Reagents such as HBTU or HATU are used for milder, more controlled couplings, often favored in complex molecule synthesis to minimize side reactions and racemization (if chiral centers are present). These reagents are more expensive but offer higher yields and cleaner reactions for sensitive substrates.

Detailed Experimental Protocol (Acid Chloride Method)

This protocol describes a standard, scalable laboratory procedure for the synthesis.

Step 1: Activation of 6-Chloronicotinic Acid

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 6-chloronicotinic acid (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per gram of acid).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred suspension. Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).

-

Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction is complete when gas evolution (CO₂, CO, HCl) ceases and the solution becomes clear.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 6-chloronicotinoyl chloride, which is typically used immediately in the next step.

Step 2: Amide Coupling with Piperidine

-

Dissolve the crude 6-chloronicotinoyl chloride in anhydrous DCM (10 mL per gram of starting acid).

-

In a separate flask, dissolve piperidine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Cool the piperidine solution to 0 °C in an ice bath.

-

Slowly add the acid chloride solution dropwise to the stirred piperidine solution over 20-30 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford 2-Chloro-5-(piperidin-1-ylcarbonyl)pyridine as a solid.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of the target compound.

Physicochemical Properties

Quantitative experimental data for this specific molecule is not widely published. The data below is compiled from chemical supplier databases and computational models.

| Property | Value | Source |

| Physical Form | Solid | |

| Storage Temperature | 2-8 °C, Sealed in dry conditions | [4] |

| Topological Polar Surface Area (TPSA) | 33.2 Ų | [4] |

| LogP (Computed) | 2.361 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Rotatable Bonds | 1 | [4] |

Applications in Drug Discovery and Agrochemicals

The true value of 2-Chloro-5-(piperidin-1-ylcarbonyl)pyridine lies in its role as a versatile building block. Pyridine and its derivatives are a vast and important class of heterocyclic compounds integral to numerous scientific and industrial applications.[1]

1. Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C-2 position of the electron-deficient pyridine ring is highly activated towards SNAr. This allows for the facile introduction of a wide range of nucleophiles (e.g., amines, alcohols, thiols), creating diverse libraries of compounds for screening. This reactivity is a cornerstone of its utility in elaborating molecules with therapeutic or pesticidal activity.[1] For instance, 2-chloro-5-methylpyridine, a related intermediate, is used in the synthesis of neonicotinoid insecticides like Imidacloprid and Nitenpyram.[6]

2. Scaffold for Biologically Active Molecules: The pyridine core is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs. The piperidine moiety is also critical, often used to enhance solubility, improve pharmacokinetic profiles, and provide a vector for interacting with protein targets. This compound serves as an intermediate in the synthesis of nicotinic acetylcholine receptor (nAChR) agents and various enzyme inhibitors.[7] Modifications at the 2-position can be used to fine-tune the biological activity and physical properties of target molecules.[1]

Logical Pathway for Application

Caption: Role as an intermediate in discovery chemistry.

Safety, Handling, and Storage

As a halogenated aromatic amine derivative, 2-Chloro-5-(piperidin-1-ylcarbonyl)pyridine requires careful handling. The following information is synthesized from data on structurally related compounds.

Hazard Identification:

-

Acute Toxicity: May be harmful or toxic if swallowed.[8]

-

Skin Irritation: Causes skin irritation.[9]

-

Eye Irritation: Causes serious eye irritation.[9]

| GHS Hazard Statements |

| H301/H302: Toxic or Harmful if swallowed |

| H315: Causes skin irritation |

| H319: Causes serious eye irritation |

Personal Protective Equipment (PPE):

-

Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber).

-

Eye Protection: Use chemical safety goggles or a face shield.[9]

-

Skin and Body Protection: Wear a laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhaling dust or particulates.[10]

First Aid Measures:

-

If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.

-

If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical attention.[9]

Storage and Handling:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

-

Store locked up. Recommended storage is at 2-8 °C.[4]

-

Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[9]

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine. [Link]

-

Angene Chemical. Safety Data Sheet for (6-chloropyridin-3-yl)(piperidin-1-yl)methanone. [Link]

- Google Patents.

-

PubChem. 6-Chloronicotinic acid. [Link]

-

Autech. Exploring 6-Chloronicotinic Acid: Properties, Applications, and Manufacturing. [Link]

-

PubMed. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. [Link]

- Google Patents. WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine.

-

Chem-Impex. 6-Chloronicotinic acid. [Link]

-

ResearchGate. Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. [Link]

-

ResearchGate. Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. [Link]

-

National Institutes of Health. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Chloro-5-(piperidin-1-ylcarbonyl)pyridine | CymitQuimica [cymitquimica.com]

- 3. keyorganics.net [keyorganics.net]

- 4. chemscene.com [chemscene.com]

- 5. echemi.com [echemi.com]

- 6. 2-Chloro-5-methylpyridine [jubilantingrevia.com]

- 7. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (R)-2-Chloro-5-(piperidin-2-yl)pyridine | 1134621-26-3 [sigmaaldrich.cn]

- 9. tcichemicals.com [tcichemicals.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

"2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine" mechanism of action

An In-Depth Technical Guide on the Potential Mechanisms of Action of 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine

Authored by: A Senior Application Scientist

Introduction

The compound this compound belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery. Its structure is characterized by a pyridine ring, a well-established pharmacophore known for its presence in numerous biologically active molecules, and a pyrrolidine-1-ylcarbonyl group.[1][2][3][4] The pyridine nucleus is an electron-deficient aromatic system that can engage in various biological interactions, while the pyrrolidine ring, a five-membered saturated heterocycle, offers a three-dimensional scaffold that can be crucial for target binding and improving physicochemical properties.[2][4]

While the specific mechanism of action for this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds with well-defined biological activities. This guide will, therefore, explore the potential mechanisms of action for this compound by examining the established activities of structurally related pyridine and pyrrolidine derivatives. We will delve into hypothesized biological targets, the signaling pathways they modulate, and the experimental protocols required to validate these hypotheses. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this and similar chemical entities.

Hypothesized Mechanisms of Action Based on Structural Analogs

The pyridine and pyrrolidine scaffolds are versatile and have been incorporated into inhibitors of various enzymes and modulators of cellular receptors.[2][4] Based on the activities of analogous compounds, we can postulate several potential mechanisms of action for this compound.

PIM-1 Kinase Inhibition

PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis. Its overexpression is implicated in various cancers, making it an attractive target for anticancer drug development. Several novel pyridine-based compounds have been identified as potent PIM-1 kinase inhibitors.[5][6]

For instance, a study on novel pyridine derivatives demonstrated significant PIM-1 inhibitory activity, leading to apoptosis in MCF-7 breast cancer cells.[5][6] The most potent of these compounds exhibited IC₅₀ values in the nanomolar range, comparable to the well-known kinase inhibitor Staurosporine.[5][6]

Quantitative Data on PIM-1 Kinase Inhibition by Pyridine Analogs

| Compound | IC₅₀ against MCF-7 (μM) | PIM-1 Inhibition IC₅₀ (nM) |

| Compound 12 (from source[5]) | 0.5 | 14.3 |

| Compound 6 (from source[5]) | 5.27 (against HepG2) | 19.4 |

| Compound 11 (from source[5]) | 0.73 | 42.3 |

| Compound 13 (from source[5]) | Not Tested | 19.8 |

| Staurosporine (Reference) | Not Tested | 16.7 |

Data synthesized from ACS Omega.[5]

Proposed Signaling Pathway for PIM-1 Kinase Inhibition

Caption: PIM-1 kinase inhibition pathway.

Tubulin Polymerization Inhibition

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. Compounds that interfere with tubulin polymerization are potent anticancer agents. A number of pyridine derivatives have shown significant tubulin polymerization inhibitory effects.[1]

In one study, novel pyridine heterocyclic hybrids demonstrated superior antiproliferative activities compared to Taxol in various cancer cell lines, with the most potent compound showing an IC₅₀ of 4.03 μM for tubulin polymerization inhibition.[1]

Quantitative Data on Tubulin Polymerization Inhibition by Pyridine Analogs

| Compound | IC₅₀ against MCF-7 (μM) | Tubulin Polymerization IC₅₀ (μM) |

| Compound 3b (from source[1]) | 6.13 | 4.03 |

| Compound 3a (from source[1]) | > Taxol | 15.6 |

| Compound 5a (from source[1]) | > Taxol | 6.06 |

| Compound 5b (from source[1]) | > Taxol | 12.61 |

| Combretastatin A-4 (Reference) | Not Tested | 1.64 |

| Taxol (Reference) | 12.32 | Not Tested |

Data synthesized from RSC Publishing.[1]

Workflow for Assessing Tubulin Polymerization

Caption: Experimental workflow for tubulin polymerization assay.

Nicotinic Acetylcholine Receptor (nAChR) Modulation

The pyridine and pyrrolidine moieties are core components of several ligands that target nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels involved in various physiological processes in the central and peripheral nervous systems. Derivatives of 2-chloro-pyridine have been developed as high-affinity ligands for nAChRs, with potential applications as PET imaging agents.[7][8][9]

A series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues demonstrated very high affinities for nAChRs, with Kᵢ values in the picomolar range.[7][8][9] This suggests that this compound could potentially act as a modulator of nAChR activity.

Binding Affinities of nAChR Ligands

| Compound | nAChR Binding Affinity (Kᵢ, pM) |

| Analog 3b (from source[7]) | 28 |

| Analog 6b (from source[7]) | 23 |

| General Range (from source[7]) | 9 - 331 |

Data synthesized from the Journal of Medicinal Chemistry.[7]

Experimental Protocols for Elucidating the Mechanism of Action

To determine the actual mechanism of action of this compound, a systematic series of in vitro and cell-based assays should be performed.

In Vitro Cytotoxicity Screening (MTT Assay)

This initial assay determines the concentration at which the compound exhibits cytotoxic effects against various cancer cell lines.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 to 100 μM) and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the compound concentration.[5][6]

PIM-1 Kinase Inhibitory Assay

This biochemical assay directly measures the compound's ability to inhibit the enzymatic activity of PIM-1 kinase.

Protocol:

-

Reaction Setup: In a 96-well plate, combine a recombinant PIM-1 kinase, a specific peptide substrate, and ATP.

-

Compound Addition: Add varying concentrations of this compound to the reaction mixture. Include a positive control inhibitor (e.g., Staurosporine) and a no-inhibitor control.

-

Kinase Reaction: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP production.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control. Determine the IC₅₀ value from the dose-response curve.[5][6]

Tubulin Polymerization Assay

This assay assesses the compound's effect on the polymerization of purified tubulin in vitro.

Protocol:

-

Tubulin Preparation: Use commercially available purified bovine brain tubulin.

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing tubulin, GTP (to induce polymerization), and a polymerization buffer.

-

Compound Addition: Add serial dilutions of this compound. Include a known inhibitor (e.g., Combretastatin A-4) and an enhancer (e.g., Paclitaxel) as controls.

-

Monitoring Polymerization: Immediately after adding the compound, monitor the increase in absorbance at 340 nm every minute for 60 minutes at 37°C using a temperature-controlled spectrophotometer. The increase in absorbance corresponds to microtubule formation.

-

IC₅₀ Determination: Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[1]

Conclusion

The structural features of this compound, specifically the presence of the pyridine and pyrrolidine rings, suggest that it is a promising candidate for drug discovery with several potential mechanisms of action. Based on the activities of structurally related compounds, plausible biological targets include PIM-1 kinase, tubulin, and nicotinic acetylcholine receptors. The inhibition of PIM-1 kinase or tubulin polymerization could confer anticancer properties, while modulation of nAChRs could have applications in neuroscience.

A definitive understanding of the mechanism of action of this compound requires a systematic experimental approach. The protocols outlined in this guide, starting with broad cytotoxicity screening followed by specific enzymatic and cell-based assays, provide a clear path for elucidating its biological activity. The insights gained from such studies will be crucial for the future development and therapeutic application of this and similar pyridine-pyrrolidine-based compounds.

References

-

El-Damasy, A. K., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. Available at: [Link]

-

Abdelgawad, M. A., et al. (2022). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances. Available at: [Link]

-

Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International, 37(9), 97–107. Available at: [Link]

-

El-Damasy, A. K., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. National Institutes of Health. Available at: [Link]

-

Li, Y., et al. (2022). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. National Institutes of Health. Available at: [Link]

-

Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841–2849. Available at: [Link]

-

Brown, L. L., et al. (2002). Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors. ResearchGate. Available at: [Link]_

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

-

Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)- 3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Elsevier. Available at: [Link]

-

Pimpale, M. J., et al. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry. Available at: [Link]

-

Wang, Y., et al. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. Available at: [Link]

-

Pimpale, M. J., et al. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine. Inno Pharmchem. Available at: [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. Available at: [Link]

-

Vera-Reyes, I., et al. (2023). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules. Available at: [Link]

Sources

- 1. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

Unmasking the Therapeutic Potential: A Technical Guide to the Biological Targets of 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine

Abstract

In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic promise is a critical endeavor. The compound 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine, a molecule featuring a chlorinated pyridine core linked to a pyrrolidine carboxamide, represents a scaffold with significant potential for biological activity. This technical guide provides an in-depth exploration of the putative biological targets of this compound, drawing upon established principles of medicinal chemistry, structure-activity relationships of analogous compounds, and computational prediction methodologies. We will delve into the rationale for considering nicotinic acetylcholine receptors (nAChRs), enzymes of the NAD+ salvage pathway such as nicotinamide phosphoribosyltransferase (NAMPT), succinate dehydrogenase (SDH), and the DNA demethylase ALKBH2 as primary targets of interest. Furthermore, this guide outlines a strategic framework for the experimental validation of these predicted interactions, offering researchers a comprehensive roadmap for elucidating the pharmacological profile of this intriguing molecule.

Introduction: Deconstructing a Promising Scaffold

The molecular architecture of this compound brings together two privileged pharmacophores: the nicotinamide (pyridine-3-carboxamide) core and the pyrrolidine ring. The nicotinamide moiety is a fundamental component of the essential coenzyme nicotinamide adenine dinucleotide (NAD+), and its derivatives are known to interact with a wide array of enzymes. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a cornerstone of numerous FDA-approved drugs, valued for its ability to introduce three-dimensional complexity and modulate physicochemical properties.[1][2] The strategic combination of these two motifs, further functionalized with a chlorine atom, suggests a high probability of specific and potent interactions with biological macromolecules. This guide will systematically explore the most probable of these interactions.

In Silico Target Prediction: A First Glance into Biological Activity

Before embarking on extensive laboratory investigations, computational, or in silico, methods provide a powerful and resource-efficient means to generate initial hypotheses about a compound's biological targets.[3][4][5] Techniques such as reverse docking, pharmacophore-based screening, and ligand similarity analysis can be employed to screen a new molecule against vast databases of known protein structures and their ligands.[6][7]

A logical workflow for the in silico assessment of this compound is depicted below. This process, often termed "target fishing," can rapidly identify a shortlist of the most probable protein targets.[3][4]

Primary Potential Biological Targets

Based on the structural components of this compound, several key biological targets can be postulated.

Nicotinic Acetylcholine Receptors (nAChRs)

Rationale: The most compelling evidence for nAChRs as a potential target comes from the high-affinity ligand, 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine, which shares the 2-chloropyridine and a modified pyrrolidine moiety.[8][9][10][11] This suggests that the core scaffold of our query molecule is well-suited for binding to the ligand-binding domain of nAChRs. Pharmacophore models for nAChR agonists consistently feature a cationic or partially charged nitrogen atom and a hydrogen bond acceptor, both of which are present in this compound.[12][13][14][15]

Binding Hypothesis: The pyridine nitrogen can act as a hydrogen bond acceptor, while the pyrrolidine nitrogen can be protonated at physiological pH, serving as a cationic center. This cationic center can form a crucial cation-π interaction with a conserved tryptophan residue in the nAChR binding pocket.[14]

Nicotinamide Phosphoribosyltransferase (NAMPT)

Rationale: NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, and its inhibitors are being explored as potential cancer therapeutics.[1][16][17] The nicotinamide core of our query molecule is the natural substrate for this enzyme. Structure-activity relationship (SAR) studies of known NAMPT inhibitors often involve modifications at the 5- and 6-positions of the pyridine ring, as well as alterations to the carboxamide group.[1][18][19] The presence of the 2-chloro and 5-pyrrolidinylcarbonyl substituents on the pyridine ring of our compound could confer inhibitory activity.

Mechanism of Action: The compound could act as a competitive inhibitor, binding to the nicotinamide-binding site of NAMPT and preventing the synthesis of nicotinamide mononucleotide (NMN).

Succinate Dehydrogenase (SDH)

Rationale: A class of fungicides, known as SDH inhibitors (SDHIs), function by targeting the succinate dehydrogenase enzyme complex in the mitochondrial electron transport chain.[20][21] Many of these commercial inhibitors are carboxamide derivatives, with some featuring a pyridine ring.[22][23] The general structure of this compound, possessing a pyridine carboxamide core, aligns with the pharmacophoric features of some SDHIs.[22]

Binding Hypothesis: SDH inhibitors typically bind in the ubiquinone-binding pocket of the enzyme complex. The pyridine ring and the pyrrolidine moiety of the query compound could occupy hydrophobic pockets within this site, while the carbonyl group could form hydrogen bonds with key amino acid residues.

ALKBH2

Rationale: Recent studies have identified nicotinamide derivatives as inhibitors of ALKBH2, a Fe(II) and α-ketoglutarate-dependent DNA demethylase.[24][25] Inhibition of ALKBH2 can sensitize cancer cells to alkylating agents.[8][26] While a less explored target for this scaffold, the chemical precedent suggests it as a plausible, albeit novel, interaction partner.

Experimental Validation Workflow

The validation of predicted biological targets is a crucial step in drug discovery. A tiered approach, starting with in vitro biochemical assays and progressing to cell-based and potentially in vivo models, is recommended.

In Vitro Biochemical Assays

| Target | Assay Type | Principle | Key Parameters |

| nAChRs | Radioligand Binding Assay | Competitive displacement of a radiolabeled ligand (e.g., [³H]epibatidine) from membranes expressing specific nAChR subtypes. | Ki (inhibitory constant) |

| NAMPT | Enzyme Inhibition Assay | Measurement of the conversion of nicotinamide to NMN, often using a coupled enzymatic reaction that produces a fluorescent or luminescent signal. | IC₅₀ (half-maximal inhibitory concentration) |

| SDH | Enzyme Inhibition Assay | Spectrophotometric measurement of the reduction of an artificial electron acceptor (e.g., DCPIP) by the SDH complex isolated from mitochondria. | IC₅₀ |

| ALKBH2 | DNA Demethylation Assay | Quantification of the removal of methyl groups from a methylated DNA substrate, for example, by using a fluorescently labeled DNA probe. | IC₅₀ |

Cell-Based Functional Assays

Following confirmation of direct binding or enzymatic inhibition, the cellular effects of the compound should be investigated.

-

For nAChRs: In cells expressing the target receptor subtype, measure changes in intracellular calcium levels using fluorescent indicators or assess ion channel activity via patch-clamp electrophysiology in response to the compound.

-

For NAMPT: Treat cancer cell lines with the compound and measure intracellular NAD+ and ATP levels to confirm target engagement and downstream metabolic effects.

-

For SDH: Assess mitochondrial respiration in intact cells using techniques like Seahorse XF analysis to determine the compound's effect on the electron transport chain.

-

For ALKBH2: Treat cells with an alkylating agent in the presence and absence of the compound and assess levels of DNA damage (e.g., via comet assay or γH2AX staining) and cell viability.

Conclusion and Future Directions

This compound is a compound of significant interest due to its assembly of well-regarded pharmacophoric elements. This guide has outlined a scientifically-grounded rationale for prioritizing nicotinic acetylcholine receptors, NAMPT, SDH, and ALKBH2 as potential biological targets. The proposed in silico and experimental workflows provide a clear and actionable path for researchers to systematically investigate these hypotheses. Elucidation of the primary biological target(s) of this molecule will be a critical step in unlocking its potential therapeutic applications, whether in neuroscience, oncology, or metabolic diseases. Further derivatization of this scaffold, guided by the structure-activity relationships established through these studies, will undoubtedly pave the way for the development of novel and potent chemical probes and therapeutic candidates.

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(4), 34. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

-

Li, Q., et al. (2024). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry, 265, 116125. [Link]

-

Wang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1165. [Link]

-

Kenney, K. C., & Copp, J. (2021). Nicotinamide Cofactor Biomimetics: Design and Structure Activity Relationships. ACS Catalysis, 11(22), 13866-13881. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1256587. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC. [Link]

-

Kenney, K. C., & Copp, J. (2021). Nicotinamide Cofactor Biomimetics: Design and Structure Activity Relationships. ResearchGate. [Link]

-

Gardell, S. J., et al. (2018). Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs). Journal of Medicinal Chemistry, 61(24), 11234-11253. [Link]

-

Cashman, J. R., et al. (2020). Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences, 117(31), 18582-18588. [Link]

-

Papke, R. L., et al. (2020). Model of the nicotinic receptor pharmacophore. The typical nicotinic... ResearchGate. [Link]

-

Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841-2849. [Link]

-

Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)- 3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Vrije Universiteit Amsterdam. [Link]

-

Xu, K., et al. (2022). Inhibition of AlkB Nucleic Acid Demethylases: Promising New Epigenetic Targets. ResearchGate. [Link]

-

Garcia-Serna, R., et al. (2014). Tools for in silico target fishing. Methods, 69(3), 267-273. [Link]

-

Al-Ostoot, F. H., et al. (2021). Synthesis, Docking Study and Cytotoxic Evaluation of New 2-Pyridine Derivatives. ResearchGate. [Link]

-

de la Roja, N., et al. (2023). Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor. PMC. [Link]

-

Wang, T. A., et al. (2015). Oncometabolite D-2-hydroxyglutarate inhibits ALKBH DNA repair enzymes and sensitizes IDH-mutant cells to alkylating agents. PMC. [Link]

-

Li, Z., et al. (2010). Synthesis and Molecular Docking Studies of Novel 2-chloro-pyridine Derivatives Containing Flavone Moieties as Potential Antitumor Agents. Bioorganic & Medicinal Chemistry Letters, 20(16), 4843-4846. [Link]

-

Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. PubMed. [Link]

-

Catto, M., et al. (2020). An In Silico Target Fishing Approach to Identify Novel Ochratoxin A Hydrolyzing Enzyme. Toxins, 12(11), 693. [Link]

-

Galati, S., et al. (2021). Recent Advances in In Silico Target Fishing. Molecules, 26(17), 5124. [Link]

-

Benit, P., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. Antioxidants, 12(2), 488. [Link]

-

Brown, L. L., et al. (2002). Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors. ResearchGate. [Link]

-

Benit, P., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. MDPI. [Link]

-

da Silva, G. G., et al. (2023). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Pharmacology, 14, 1269344. [Link]

-

Wang, M., et al. (2021). Comprehensive Overview of Carboxamide Derivatives as Succinate Dehydrogenase Inhibitors. Frederick National Laboratory for Cancer Research. [Link]

-

Galati, S., et al. (2021). Recent Advances in In Silico Target Fishing. PMC. [Link]

-

de la Roja, N., et al. (2023). 5-(pyrrolidin-1-yl)-2 H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor. PubMed. [Link]

-

Feng, Z. Q., et al. (2011). 2-Chloro-5-(chloro-meth-yl)pyridine. PubMed. [Link]

-

Abonia, R., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(40), 24907-24922. [Link]

-

Wikipedia. (n.d.). Citric acid cycle. [Link]

-

Pimpale, M. J., et al. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Tools for in silico target fishing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in In Silico Target Fishing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An In Silico Target Fishing Approach to Identify Novel Ochratoxin A Hydrolyzing Enzyme [mdpi.com]

- 7. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of human DNA alkylation damage repair enzyme ALKBH2 by HIV protease inhibitor ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Musings on alpha4beta2 nicotinic acetylcholine (nACh) receptor pharmacophore models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, Optimization, and Structure-Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism [mdpi.com]

- 21. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. researchgate.net [researchgate.net]

- 26. Oncometabolite D-2-hydroxyglutarate inhibits ALKBH DNA repair enzymes and sensitizes IDH-mutant cells to alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Keystone: A Technical Guide to 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine in Drug Discovery

Executive Summary: 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine is a pivotal heterocyclic intermediate, strategically employed in medicinal chemistry to access a range of complex molecular architectures. Its structure combines a reactive 2-chloropyridine core, amenable to a variety of cross-coupling reactions, with a robust pyrrolidinyl amide moiety that influences solubility and metabolic stability. This guide provides an in-depth analysis of its synthesis, chemical properties, reactivity, and its validated application as a cornerstone building block in the development of potent and selective α4β2 nicotinic acetylcholine receptor (nAChR) ligands, highlighting its significance for researchers in neuroscience and drug development.

Compound Identity and Physicochemical Properties

This compound, also known as (6-chloropyridin-3-yl)(pyrrolidin-1-yl)methanone, is a bifunctional synthetic intermediate. The molecule's utility is derived from its distinct functionalities: an electron-deficient pyridine ring activated by a chlorine atom at the 2-position, making it an excellent electrophile for nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. The pyrrolidinyl amide at the 5-position provides a stable, conformationally constrained group that can participate in hydrogen bonding and influence the pharmacokinetic profile of derivative compounds.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| IUPAC Name | (6-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone | - |

| CAS Number | 84545-93-7 | [1] |

| Molecular Formula | C₁₀H₁₁ClN₂O | [1] |

| Molecular Weight | 210.66 g/mol | [1] |

| Appearance | Off-white to pale yellow solid (predicted) | - |

| Mass Spec (MH+) | 211 |

Synthesis and Manufacturing

The most direct and industrially scalable synthesis of this compound is a two-step process starting from commercially available 6-chloronicotinic acid. The strategic principle is the activation of the carboxylic acid to facilitate amidation with pyrrolidine.

Primary Synthetic Route: Acid Chloride Formation and Amidation

The synthesis hinges on the initial conversion of 6-chloronicotinic acid to its highly reactive acid chloride derivative, 6-chloronicotinoyl chloride. This is a standard transformation achieved by treatment with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). The resulting acid chloride is then reacted in situ with pyrrolidine in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the HCl byproduct, affording the target amide.

Detailed Experimental Protocol

The following protocol is a synthesized methodology based on established chemical principles and procedures described for analogous transformations.

Part A: Synthesis of 6-Chloronicotinoyl Chloride

-

To a stirred suspension of 6-chloronicotinic acid (1.0 eq) in toluene (5-10 mL per gram of acid) is added thionyl chloride (1.5 eq).

-

A catalytic amount of DMF (2-3 drops) is added.

-

The reaction mixture is heated to reflux (approx. 110 °C) for 2-4 hours, during which the solid dissolves. The reaction can be monitored by the cessation of HCl gas evolution.

-

After cooling to room temperature, the solvent and excess thionyl chloride are removed under reduced pressure (in vacuo) to yield crude 6-chloronicotinoyl chloride as a solid, which is used in the next step without further purification.

Part B: Synthesis of (6-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone

-

The crude 6-chloronicotinoyl chloride (1.0 eq) is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of pyrrolidine (1.1 eq) and triethylamine (1.2 eq) in DCM is added dropwise to the cooled solution over 15-30 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-16 hours until completion (monitored by TLC or LC-MS).

-

The reaction is quenched by the addition of water. The organic layer is separated, washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The resulting crude product is purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to afford the pure title compound.

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in the reactivity of its C2-chloro substituent. This position is highly susceptible to displacement via transition metal-catalyzed cross-coupling reactions, enabling the construction of carbon-carbon and carbon-heteroatom bonds. This versatility allows for the strategic introduction of diverse functional groups and the elaboration into more complex molecular scaffolds.

// Edges with reaction conditions Core -> Suzuki [label=" Suzuki-Miyaura\n(Ar-B(OH)₂, Pd catalyst, Base) ", fontcolor="#5F6368", fontsize=9]; Core -> Buchwald [label=" Buchwald-Hartwig\n(R₂NH, Pd catalyst, Base) ", fontcolor="#5F6368", fontsize=9]; Core -> Sonogashira [label=" Sonogashira\n(Alkyne, Pd/Cu catalyst, Base) ", fontcolor="#5F6368", fontsize=9]; } caption [label="Fig 2: Major cross-coupling pathways.", fontname="Arial", fontsize=10];

Application in Drug Discovery: A Case Study

The utility of this compound is exemplified by its use as a key intermediate in the synthesis of novel ligands for the α4β2 nicotinic acetylcholine receptor (nAChR), a critical target for neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, and depression.

Case Study: Synthesis of α4β2 nAChR Ligands

In a patented drug discovery program, researchers utilized the title compound as a scaffold to build a library of potential nAChR modulators. The synthetic strategy involved a Suzuki-Miyaura cross-coupling reaction to displace the C2-chloro group with various aryl and heteroaryl boronic acids.

Workflow: From Intermediate to Final Ligand

-

Starting Material: this compound serves as the foundational pyridine core.

-

Key Reaction: A Suzuki-Miyaura coupling is performed between the intermediate and a selected boronic acid (e.g., 3-pyridinylboronic acid). This reaction is typically catalyzed by a palladium complex such as Pd(PPh₃)₄ or PdCl₂(dppf) in the presence of a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).

-

Resulting Scaffold: The reaction yields a 2-aryl-5-(pyrrolidin-1-ylcarbonyl)pyridine derivative.

-

Further Elaboration: This new scaffold can be further modified if necessary, leading to a diverse library of compounds for biological screening.

This specific application validates the compound's role as a reliable and versatile building block. The mass of the resulting coupled product, (pyrrolidin-1-yl)(2-(pyridin-3-yl)pyridin-5-yl)methanone, was confirmed by mass spectrometry (MH+ = 254), providing authoritative evidence of the successful transformation.

Conclusion

This compound is a high-value intermediate for drug discovery and development. Its straightforward two-step synthesis from inexpensive starting materials and the strategic reactivity of its chloro-substituent make it an efficient tool for accessing novel chemical space. Its documented use in the synthesis of nAChR ligands demonstrates its practical application in creating sophisticated molecules for challenging biological targets. This guide provides the foundational knowledge for researchers to confidently incorporate this versatile building block into their synthetic programs.

References

-

Tsuno, N., et al. (2017). Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain. Bioorganic & Medicinal Chemistry, 25(8), 2413-2424. Available at: [Link]

-

Gfeller, P., et al. (2013). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(15), 5899. Available at: [Link]

-

Gatti, M., et al. (2001). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 44(16), 2641-2648. Available at: [Link]

- Google Patents. (n.d.). CN102532007A - Method for preparing 2-chloro-5-substituted pyridine.

-

Eureka | Patsnap. (n.d.). Synthesis method of 2-chloro-5-chloromethyl pyridine. Retrieved from [Link]

-

Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. In Advances in Heterocyclic Chemistry. Available at: [Link]

- Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.

-

European Patent Office. (n.d.). EP 0609811 A1 - Process for preparing 2-chloro-5-aminomethyl-pyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine.

-

Ferreira, B., et al. (2025). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. International Journal of Molecular Sciences, 26(7), 3540. Available at: [Link]

-

Tajbakhsh, M., et al. (2015). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. New Journal of Chemistry, 39, 1827-1838. Available at: [Link]

-

PubChem. (n.d.). 2-Chloro-5-(pyrrolidine-1-carbonyl)pyridine. Retrieved from [Link]

- O'Donnell, C. J., et al. (2007). WO2007082072A2 - Preparation of pyridine derivatives as alpha4beta2 nicotinic acetylcholine receptor ligands. Google Patents.

-

PrepChem. (n.d.). Synthesis of 6-chloronicotinoyl chloride. Retrieved from [Link]

Sources

Unveiling the Genesis of a Key Synthetic Building Block: A Technical Guide to 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine

For Immediate Release

This technical guide provides an in-depth exploration of the discovery, history, and synthetic pathways of 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine, a significant heterocyclic compound in the landscape of modern medicinal and agricultural chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the foundational chemistry and evolution of this important synthetic intermediate.

Introduction: A Molecule of Growing Importance

This compound, identified by its CAS number 64614-47-7, is a substituted pyridine derivative. Its structure, featuring a chloropyridine core linked to a pyrrolidine amide, confers a unique combination of chemical reactivity and biological relevance. While not a therapeutic agent in itself, it serves as a crucial building block in the synthesis of a variety of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The journey of this compound from a laboratory curiosity to a commercially available synthetic staple is a testament to the ongoing quest for new chemical entities with valuable properties.

The Genesis: Tracing the Discovery and Early Synthesis

While a definitive, high-profile "discovery" paper solely dedicated to this compound is not readily apparent in the primary scientific literature, its emergence is intrinsically linked to the broader exploration of nicotinic acid derivatives for bioactive applications. The synthesis of such compounds generally falls under the well-established principles of amide bond formation.

The foundational reaction for the creation of this molecule involves the coupling of two key precursors: 2-chloronicotinoyl chloride and pyrrolidine . The historical development of the synthesis of these precursors is therefore central to the story of the title compound.

2.1. The Precursor Story: Paving the Way with 2-Chloronicotinic Acid and its Acyl Chloride

Research into 2-chloronicotinic acid and its derivatives has been active for several decades, driven by their utility as intermediates for pharmaceuticals like the anti-inflammatory drug pranoprofen, and herbicides such as diflufenican.[1][2] The conversion of 2-chloronicotinic acid to its more reactive acyl chloride derivative, 2-chloronicotinoyl chloride, is a standard and vital step in the synthesis of many amides, including our target molecule.

A common laboratory-scale preparation of 2-chloronicotinoyl chloride involves the treatment of 2-chloronicotinic acid with a chlorinating agent like thionyl chloride (SOCl₂), often in an inert solvent.[3] This reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the carboxylic acid is replaced by a chlorine atom, significantly enhancing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by amines like pyrrolidine. Various patents also describe alternative and improved methods for the industrial-scale synthesis of 2-chloronicotinoyl chloride, highlighting its commercial importance.[4]

The Core Synthesis: A Step-by-Step Protocol

The synthesis of this compound is a classic example of nucleophilic acyl substitution. The following protocol outlines a representative laboratory procedure.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 2-chloronicotinoyl chloride and pyrrolidine.

Materials:

-

2-chloronicotinoyl chloride

-

Pyrrolidine

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Triethylamine (Et₃N) or another suitable non-nucleophilic base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloronicotinoyl chloride (1.0 equivalent) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize potential side reactions.

-

Addition of Amine and Base: In a separate flask, prepare a solution of pyrrolidine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. The triethylamine acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the pyrrolidine and driving the reaction to completion.

-

Reaction: Slowly add the pyrrolidine/triethylamine solution dropwise to the cooled solution of 2-chloronicotinoyl chloride with vigorous stirring. Maintain the temperature at 0 °C during the addition.

-

Warm to Room Temperature: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution to remove any remaining acid, followed by brine to aid in the separation of the aqueous and organic layers.

-

Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

-

If necessary, the crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

-

Causality in Experimental Choices:

-

Aprotic Solvent: The use of an anhydrous aprotic solvent like dichloromethane is critical to prevent the hydrolysis of the highly reactive 2-chloronicotinoyl chloride.

-

Stoichiometry: A slight excess of pyrrolidine is often used to ensure the complete consumption of the acyl chloride. The excess base is necessary to neutralize all the generated HCl.

-

Temperature Control: The initial cooling of the reaction mixture is a key safety and purity measure. The reaction between an acyl chloride and an amine is highly exothermic. Uncontrolled temperature can lead to the formation of undesired byproducts.

Visualization of the Synthetic Workflow

The synthesis of this compound can be visualized as a two-stage process, starting from the commercially available 2-chloronicotinic acid.

Caption: Synthetic pathway to this compound.

Applications and Future Directions

The primary utility of this compound lies in its role as a versatile intermediate. The presence of the reactive chlorine atom on the pyridine ring allows for further functionalization through various cross-coupling reactions, enabling the synthesis of a diverse array of more complex molecules. The pyrrolidine amide moiety can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

While the initial impetus for the synthesis of this and similar molecules was likely rooted in broad screening programs for new bioactive compounds, its continued relevance is in enabling the targeted design of molecules for specific biological targets. For instance, a 2002 study in the Journal of Medicinal Chemistry described the synthesis and evaluation of a series of complex analogues, which included the 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy) moiety, as potential PET imaging agents for nicotinic acetylcholine receptors.[3][4] This highlights the adaptability of the core structure in the development of sophisticated diagnostic and therapeutic agents.

Conclusion